REACTION_CXSMILES
|
CS[CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[OH:8][S:9]([O-:12])(=O)=O.[K+].[CH3:14]O>O>[CH3:14][S:9]([CH2:3][CH2:4][CH2:5][CH2:6][OH:7])(=[O:12])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
721 mg
|
Type
|
reactant
|
Smiles
|
CSCCCCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
K2SO4
|
Quantity
|
4057 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 10 minute period
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed from the ice bath
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was diluted with dichloromethane
|
Type
|
STIRRING
|
Details
|
stirred 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |